molecular formula C8H17NO3 B13262481 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid

2-Amino-3-hydroxy-5,5-dimethylhexanoic acid

Cat. No.: B13262481
M. Wt: 175.23 g/mol
InChI Key: INBFEQSUZBYTLW-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO3 It is a derivative of hexanoic acid, characterized by the presence of an amino group at the second position, a hydroxy group at the third position, and two methyl groups at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-5,5-dimethylhexanoic acid can be achieved through several methods. One efficient method involves the use of Evans’ asymmetric alkylation and anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester . The process begins with the preparation of ®-2,3-dimethylbutanoic acid, followed by the formation of oxazolidinones, which are then treated with n-butyl lithium and acylated with isovaleryl chloride. The resulting imides are methylated and subsequently undergo asymmetric hydrogenation to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of asymmetric synthesis and hydrogenation can be scaled up for industrial applications. The use of chiral catalysts and optimized reaction conditions are crucial for achieving high yields and enantioselectivity in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amino group produces an amine.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its hydroxy and amino groups play a crucial role in binding to active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-hydroxy-5,5-dimethylhexanoic acid is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2-amino-3-hydroxy-5,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO3/c1-8(2,3)4-5(10)6(9)7(11)12/h5-6,10H,4,9H2,1-3H3,(H,11,12)

InChI Key

INBFEQSUZBYTLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(C(=O)O)N)O

Origin of Product

United States

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